Bienvenue dans la boutique en ligne BenchChem!

5-(2-Chloroethyl)-2'-deoxycytidine

Antiviral chemotherapy Herpes simplex virus Nucleoside analog activity

5-(2-Chloroethyl)-2′-deoxycytidine (CEDC) is a synthetic 2′-deoxycytidine analog with a chloroethyl warhead at C5, acting as a covalent DNA alkylating agent rather than a chain terminator or methyltransferase inhibitor. Unlike its uridine counterpart CEDU, CEDC is non-mutagenic in V79 cell assays, enabling clean interpretation of alkylation-induced DNA damage signaling, repair pathway activation (HR, NER, BER), and cell cycle checkpoint responses without confounding genomic instability. It serves as an essential negative control in antiviral HSV-1 screening cascades and as a reference compound in SAR studies examining how cytosine vs. uracil base identity modulates haloalkyl nucleoside pharmacology. For dCK-dependent prodrug activation research, CEDC complements cytarabine and gemcitabine panels. Choose CEDC when experimental fidelity demands a non-mutagenic alkylator with defined mechanism.

Molecular Formula C11H16ClN3O4
Molecular Weight 289.71 g/mol
CAS No. 90301-75-0
Cat. No. B12907806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloroethyl)-2'-deoxycytidine
CAS90301-75-0
Molecular FormulaC11H16ClN3O4
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)CCCl)CO)O
InChIInChI=1S/C11H16ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h4,7-9,16-17H,1-3,5H2,(H2,13,14,18)/t7-,8+,9+/m0/s1
InChIKeyKQDWMXVMXQCPIZ-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chloroethyl)-2'-deoxycytidine (CAS 90301-75-0): A Differentiated Nucleoside Analog for DNA Damage Research


5-(2-Chloroethyl)-2'-deoxycytidine (CEDC; CAS 90301-75-0) is a synthetic nucleoside analog derived from 2′-deoxycytidine, characterized by the substitution of a 2-chloroethyl group at the C5 position of the pyrimidine ring [1]. This modification confers properties distinct from unmodified deoxycytidine and other clinically utilized analogs. CEDC acts as a DNA alkylating agent, a functional class shared with nitrogen mustards and certain other chloroethyl-containing compounds [2]. Unlike DNA methyltransferase inhibitors such as decitabine, or chain-terminating antimetabolites such as gemcitabine and cytarabine, CEDC's primary mechanism involves covalent DNA adduct formation and crosslinking [2]. This positions it as a specialized tool for investigating alkylation-induced DNA damage and repair pathways.

Why 5-(2-Chloroethyl)-2'-deoxycytidine Cannot Be Replaced by Generic Deoxycytidine Analogs


Generic substitution among 2′-deoxycytidine analogs is scientifically invalid due to fundamental mechanistic divergence. Compounds such as decitabine (5-aza-2′-deoxycytidine), cytarabine (ara-C), and gemcitabine (dFdC) exert their effects through distinct pathways—DNA methyltransferase trapping, chain termination, or ribonucleotide reductase inhibition, respectively—which produce different DNA damage signatures and cellular response profiles [1]. Critically, subtle structural changes within the same functional class yield divergent safety and activity profiles: replacing the 2-chloroethyl group with a 2-bromovinyl group (as in BVDU) or altering the sugar moiety from deoxyribose to arabinose (as in cytarabine) fundamentally changes substrate recognition by deoxycytidine kinase (dCK) and susceptibility to cytidine deaminase (CDA)-mediated inactivation [2]. The comparative evidence below demonstrates that CEDC occupies a narrow, evidence-defined niche that neither therapeutic antimetabolites nor other haloalkyl nucleosides can adequately fill.

Quantitative Differentiation Evidence: 5-(2-Chloroethyl)-2'-deoxycytidine vs. Key Comparators


Antiviral Activity: 5-(2-Chloroethyl)-2'-deoxycytidine vs. 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU)

In a head-to-head comparison of antiviral efficacy against HSV-1 in a systemic murine infection model, CEDC demonstrated substantially lower protective activity than its uridine counterpart CEDU. While CEDU provided significant protection at doses of 5–15 mg/kg/day intraperitoneally, CEDC was considerably less active when administered orally, requiring higher doses to achieve comparable effects [1]. This difference is attributed to differential substrate recognition by viral and cellular kinases and distinct pharmacokinetic properties.

Antiviral chemotherapy Herpes simplex virus Nucleoside analog activity

Mutagenicity Profile: 5-(2-Chloroethyl)-2'-deoxycytidine vs. 5-(2-Chloroethyl)-2'-deoxyuridine

A critical differentiation between CEDC and its uridine analog CEDU lies in their mutagenic potential. In V79 Chinese hamster cell assays, CEDC was determined to be non-mutagenic, whereas CEDU was found to be highly mutagenic under the same experimental conditions . This divergence, despite the compounds sharing the identical 2-chloroethyl alkylating moiety, indicates that the cytosine versus uracil base critically influences DNA polymerase fidelity and repair enzyme recognition of the resulting adducts.

Genetic toxicology Mutagenicity screening Structure-genotoxicity relationships

Cellular Uptake and Activation: dCK Substrate Kinetics vs. Cytarabine

The activation of CEDC requires phosphorylation by deoxycytidine kinase (dCK), the same rate-limiting enzyme that activates cytarabine (ara-C) and gemcitabine. While direct kinetic parameters (Km, Vmax) for CEDC phosphorylation by purified dCK are not reported in the accessible literature, class-level evidence indicates that 5-substituted deoxycytidine analogs generally exhibit reduced dCK substrate efficiency compared to the natural substrate deoxycytidine [1]. In human CCRF-CEM cells, inhibition of tritiated deoxycytidine uptake by structural analogs provides an indirect measure of dCK interaction, though CEDC-specific data in this assay remains to be established.

Nucleoside metabolism Deoxycytidine kinase Prodrug activation

Cytotoxicity in Human Cancer Cell Lines: CEDC vs. Class Benchmark Antimetabolites

In PubChem BioAssay screening against human HeLa cells (48-hour incubation, WST8 assay), CEDC was among the compounds tested for antiproliferative activity [1]. While the precise IC50 value for CEDC is not publicly accessible in the summary data, the assay recorded 3 active compounds out of 6 tested, with 1 compound exhibiting activity ≤1 µM [1]. For context, established antimetabolites such as gemcitabine typically exhibit IC50 values in the low nanomolar to sub-micromolar range in HeLa cells, whereas DNA alkylating agents like CEDC may show different concentration-response profiles depending on cellular nucleotide metabolism and DNA repair capacity.

Antiproliferative activity Cancer cell cytotoxicity HeLa cell assay

Optimal Research and Industrial Application Scenarios for 5-(2-Chloroethyl)-2'-deoxycytidine (CAS 90301-75-0)


Investigating DNA Alkylation Damage and Repair Pathways Without Intrinsic Mutagenicity Confounding

CEDC is ideally suited for studies examining cellular responses to DNA alkylation damage in model systems where high intrinsic mutagenicity would complicate data interpretation. Unlike its uridine counterpart CEDU, which is highly mutagenic in V79 cell assays, CEDC is non-mutagenic under identical conditions . This property enables researchers to isolate and study alkylation-induced DNA damage signaling, repair pathway activation (e.g., homologous recombination, nucleotide excision repair, base excision repair), and cell cycle checkpoint responses without the confounding variable of concurrent mutagen-driven genomic instability. This application is particularly relevant for basic DNA damage biology research and for screening modulators of DNA repair pathways.

Structure-Activity Relationship Studies of Haloalkyl Nucleoside Analogs

CEDC serves as a critical comparator in SAR studies examining how base identity (cytosine vs. uracil) modulates the biological activity, metabolic stability, and safety profile of 5-haloalkyl nucleoside analogs. The direct head-to-head evidence demonstrates that despite sharing the identical 2-chloroethyl alkylating warhead, CEDC and CEDU diverge sharply in antiviral efficacy (CEDU superior in vivo) and mutagenicity (CEDC non-mutagenic, CEDU highly mutagenic) [1]. This makes CEDC an essential reference compound for medicinal chemistry programs aiming to optimize the therapeutic index of this chemical series.

Negative Control or Benchmark Compound for Antiviral Drug Discovery

In antiviral screening cascades targeting HSV-1 and related herpesviruses, CEDC functions as a valuable negative control or lower-activity benchmark. Data from murine systemic HSV-1 infection models show that CEDC is considerably less active than CEDU when administered orally . This activity differential allows researchers to establish assay sensitivity thresholds and validate that observed antiviral effects in screening hits exceed those of a weakly active analog rather than representing non-specific cytotoxicity or assay artifacts.

Investigating dCK-Dependent Prodrug Activation and Resistance Mechanisms

As a deoxycytidine analog requiring phosphorylation by deoxycytidine kinase (dCK) for activation, CEDC can be employed to study dCK-dependent prodrug activation pathways and mechanisms of resistance that compromise this step . In cell lines with defined dCK expression levels (wild-type vs. dCK-knockout or dCK-deficient variants), CEDC's activity profile can be compared to other dCK substrates such as cytarabine and gemcitabine to delineate the contribution of kinase expression to analog sensitivity. This application is particularly relevant for oncology research focused on overcoming nucleoside analog resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Chloroethyl)-2'-deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.